molecular formula C17H15Cl2N3O3 B2645795 N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide CAS No. 400087-96-9

N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide

Cat. No.: B2645795
CAS No.: 400087-96-9
M. Wt: 380.23
InChI Key: MOXXVTFRDSGADH-KEBDBYFISA-N
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Description

N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups and a methoxyimino functional group attached to a malonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide typically involves the reaction of 4-chlorobenzaldehyde with malonamide in the presence of a methoxyimino group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N1,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced techniques such as flow microreactors can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide include:

  • Bis(4-chlorophenyl) sulfone
  • Bis(4-chlorophenyl) sulfoxide

Uniqueness

N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,N'-bis(4-chlorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c1-25-20-10-15(16(23)21-13-6-2-11(18)3-7-13)17(24)22-14-8-4-12(19)5-9-14/h2-10,15H,1H3,(H,21,23)(H,22,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXXVTFRDSGADH-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C(=O)NC1=CC=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C(=O)NC1=CC=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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